6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 6-bromo-3-(3-fluorophenyl)-triazolo[4,3-a]pyridine , which adheres to the Hantzsch-Widman system for heterocyclic nomenclature. Key identifiers include:
| Property | Value |
|---|---|
| CAS Registry Number | 1393330-64-7 |
| Molecular Formula | C₁₂H₇BrFN₃ |
| Molecular Weight | 292.11 g/mol |
| SMILES Notation | C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)Br |
Alternative naming conventions include the replacement of positional descriptors (e.g., "1,2,4-triazolo[4,3-a]pyridine" emphasizes the triazole ring’s connectivity to the pyridine moiety). The compound is distinguished from isomers such as 6-bromo-3-(2-fluorophenyl)- and 6-bromo-3-(4-fluorophenyl)- analogues by the fluorine atom’s meta position on the phenyl ring.
Structural Features and Isomerism
The molecule consists of a planar triazolopyridine core with two substituents:
- Bromine at position 6 of the pyridine ring, inducing electron-deficient aromatic character.
- 3-Fluorophenyl at position 3 of the triazole ring, contributing steric bulk and dipole interactions.
Isomerism :
- Positional Isomerism : Variations in substituent placement generate distinct pharmacological profiles. For example:
- Tautomerism : The triazole ring may exhibit prototropic tautomerism, though X-ray crystallography confirms the 1H-1,2,4-triazole form predominates in the solid state.
A comparative analysis of triazolopyridine derivatives highlights structural influences on physicochemical properties:
| Compound | Substituent Position | LogP | TPSA (Ų) |
|---|---|---|---|
| 6-Bromo-3-(3-Fluorophenyl) | 3-F, 6-Br | 3.30 | 30.19 |
| 6-Bromo-3-(2-Fluorophenyl) | 2-F, 6-Br | 3.45 | 30.19 |
| 6-Bromo-3-(4-Fluorophenyl) | 4-F, 6-Br | 3.15 | 30.19 |
Historical Development in Heterocyclic Chemistry
The triazolopyridine scaffold emerged as a pharmacophore in the late 20th century, with seminal work by Fischer (1993) elucidating its antibacterial potential. Early synthesis routes relied on multistep cyclization of hydrazine derivatives, but advancements in 2014 introduced a one-pot methodology using 2-hydrazinopyridine and aromatic aldehydes under mild conditions. Bromination strategies evolved from hazardous elemental bromine to safer N-bromosuccinimide (NBS)-mediated reactions, enabling precise functionalization at position 6.
Key milestones:
- 1966 : Elucidation of triazolo[4,3-a]pyridine reactivity patterns through electrophilic substitution studies.
- 2007 : Development of Suzuki-Miyaura cross-coupling protocols for aryl functionalization at position 3.
- 2014 : Room-temperature one-pot synthesis paradigm, achieving 78–92% yields for diverse triazolopyridines.
This compound’s specific development traces to medicinal chemistry efforts to optimize kinase inhibitor scaffolds, leveraging fluorine’s metabolic stability and bromine’s leaving-group potential in subsequent derivatization.
Properties
IUPAC Name |
6-bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrFN3/c13-9-4-5-11-15-16-12(17(11)7-9)8-2-1-3-10(14)6-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMGPITBXDJQDJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN=C3N2C=C(C=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrFN3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-amino-5-bromo-2-chloropyridine with 3-fluorobenzonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 6th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can participate in coupling reactions with various aryl or alkyl halides to form new compounds
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted triazolopyridines, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .
Scientific Research Applications
Anticancer Activity
Research indicates that 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibits promising anticancer properties. Studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines by inducing apoptosis and disrupting cell cycle progression.
Table 1: Anticancer Activity Data
| Compound ID | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| A | MCF-7 | 5.2 | Apoptosis induction |
| B | A549 | 4.8 | Cell cycle arrest |
| C | HeLa | 6.0 | Inhibition of angiogenesis |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against various pathogens. Its derivatives demonstrate significant inhibitory effects on both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity Data
| Compound ID | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| D | Staphylococcus aureus | 32 µg/mL |
| E | Escherichia coli | 16 µg/mL |
Antiparasitic Activity
Recent studies have identified the antiparasitic potential of this compound against protozoan parasites such as Leishmania species. The selectivity indices indicate a favorable therapeutic window.
Table 3: Antiparasitic Activity Data
| Compound ID | Parasite | pEC50 (µM) | Selectivity Index (SI) |
|---|---|---|---|
| F | Leishmania donovani | 5.5 | 10 |
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the efficacy of compounds like 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine. Modifications in substituent positions can significantly affect biological activity. For instance, the introduction of electron-withdrawing groups enhances potency against specific targets.
Table 4: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing | Increased potency |
| Bulky substituents | Reduced selectivity |
Toxicological Profile
Preliminary toxicological assessments suggest that while the compound shows promising therapeutic potential, it may exhibit moderate inhibition of cytochrome P450 enzymes involved in drug metabolism. This raises concerns regarding potential drug-drug interactions.
Case Study 1: Synthesis and Evaluation
A study focused on synthesizing several derivatives of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine to evaluate their anticancer properties against breast cancer cell lines. Results indicated that certain modifications led to enhanced cytotoxicity compared to the parent compound.
Case Study 2: Antimicrobial Screening
Another investigation assessed the antimicrobial efficacy of this compound against a panel of bacterial strains. The findings highlighted its potential as a lead compound for developing new antimicrobial agents.
Mechanism of Action
The mechanism of action of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or inflammation, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations and Physicochemical Properties
Key structural analogs differ in substituent type, position, and electronic effects, which modulate properties such as solubility, stability, and bioactivity. Below is a comparative analysis:
Notes:
- Fluorophenyl vs. Alkyl Substituents : Fluorophenyl derivatives (e.g., 2-F or 3-F) exhibit stronger electronic effects (e.g., dipole interactions) compared to alkyl groups, which primarily modulate lipophilicity .
- Bromine Position : Bromine at position 6 is conserved across analogs, enabling consistent reactivity in cross-coupling reactions .
Crystallographic and Structural Data
X-ray diffraction studies reveal distinct lattice parameters for triazolopyridines:
- 3-(Pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Monoclinic P21/c with a = 15.1413 Å, b = 6.9179 Å, c = 13.0938 Å .
- 6-Bromo-3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-a]pyridine: Monoclinic P21/c with a = 14.3213 Å, b = 6.9452 Å, c = 12.6860 Å . The bromine atom increases unit cell volume (1241.62 ų vs. 1324.16 ų in non-brominated analogs), suggesting stronger intermolecular interactions .
Biological Activity
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is a heterocyclic compound belonging to the class of triazolopyridines. This compound is characterized by a bromine atom at the 6th position and a fluorophenyl group at the 3rd position of the triazolopyridine ring. It has garnered attention for its potential biological activities, particularly in medicinal chemistry.
- Molecular Formula : C12H7BrFN3
- Molecular Weight : 292.11 g/mol
- CAS Number : 1393330-64-7
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine. It has shown promising results against various pathogens. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound demonstrated significant antimicrobial activity with MIC values ranging from to against tested bacterial strains such as Staphylococcus aureus and Staphylococcus epidermidis .
- Biofilm Inhibition : It was effective in inhibiting biofilm formation, which is crucial for combating persistent infections .
Anticancer Activity
The compound has also been investigated for its anticancer potential. Its mechanism of action primarily involves:
- Enzyme Inhibition : 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine can inhibit enzymes involved in cancer cell proliferation and inflammation .
- Cell Cycle Arrest : Studies indicate that it may induce G2/M phase cell cycle arrest and apoptosis in cancer cell lines .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Binding to Enzymes/Receptors : The compound binds to certain enzymes or receptors, modulating their activity and leading to therapeutic effects .
- DNA Interaction : As a potential Topoisomerase II inhibitor, it may interfere with DNA replication and transcription processes, contributing to its anticancer effects .
Structural Comparison
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 6-Bromo-1,2,4-triazolo[4,3-a]pyridine-3-thiol | Thiol group instead of fluorophenyl | Varies |
| 3-Hydroxytriazolo[4,3-a]pyridine | Hydroxyl group instead of bromine | Varies |
6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine is unique due to the combination of both bromine and fluorophenyl groups, which enhance its biological properties compared to similar compounds.
Study on Antimicrobial Efficacy
A recent study focused on synthesizing derivatives based on the triazolopyridine scaffold and evaluating their antimicrobial activities. The findings indicated that derivatives similar to 6-Bromo-3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-a]pyridine exhibited significant antibacterial properties with low cytotoxicity in normal cells .
Cancer Therapeutics Research
Another research initiative explored the potential of this compound as an IDO1 inhibitor in cancer immunotherapy. The study revealed that modifications to the triazolopyridine structure could enhance potency and selectivity against cancer cells while maintaining metabolic stability .
Q & A
Q. How can researchers design analogues of this compound for selective kinase inhibition?
- Methodology :
- Bioisosteric replacement : Substitute -Br with -CF₃ or -CN to modulate lipophilicity and target affinity.
- Fragment-based design : Screen triazolopyridine cores against kinase hinge regions using SPR binding assays.
- Metabolic stability : Introduce deuterium at labile C-H positions to prolong half-life in hepatic microsome assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
